molecular formula C9H5NO4 B1309418 5-Nitro-1-benzofuran-2-carbaldehyde CAS No. 23145-18-8

5-Nitro-1-benzofuran-2-carbaldehyde

Cat. No.: B1309418
CAS No.: 23145-18-8
M. Wt: 191.14 g/mol
InChI Key: NJHFCKIZFVVFTC-UHFFFAOYSA-N
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Description

5-Nitro-1-benzofuran-2-carbaldehyde is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring structure. The presence of a nitro group at the 5-position and an aldehyde group at the 2-position of the benzofuran ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1-benzofuran-2-carbaldehyde typically involves the nitration of 1-benzofuran-2-carbaldehyde. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Nitro-1-benzofuran-2-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    5-Nitro-2-furaldehyde: Similar structure with a furan ring instead of a benzofuran ring.

    5-Nitro-1-benzothiophene-2-carbaldehyde: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness: 5-Nitro-1-benzofuran-2-carbaldehyde is unique due to the presence of both nitro and aldehyde functional groups on a benzofuran ring. This combination allows for versatile chemical reactivity and potential biological activities .

Properties

IUPAC Name

5-nitro-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-5-8-4-6-3-7(10(12)13)1-2-9(6)14-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHFCKIZFVVFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406105
Record name 5-nitro-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23145-18-8
Record name 5-nitro-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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